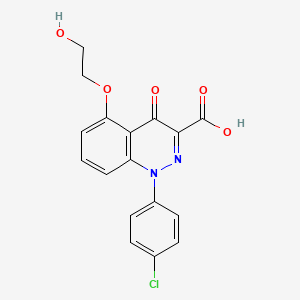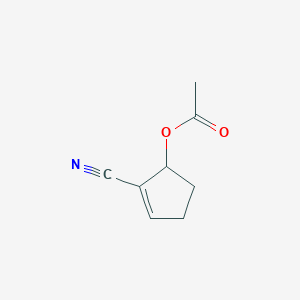![molecular formula C16H9F3N2O B14270957 1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- CAS No. 141135-81-1](/img/structure/B14270957.png)
1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and synthetic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the reaction conditions may include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The process may be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, solvent, and acid concentration.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, hydroxyindoles, and oxoindoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role as an inhibitor of enzymes such as glycogen synthase kinase 3β (GSK-3) and inosine monophosphate dehydrogenase (IMPDH).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. For instance, as an inhibitor of GSK-3, it binds to the enzyme’s active site, preventing its activity and thereby modulating various cellular processes. Similarly, its inhibition of IMPDH affects nucleotide synthesis, which is crucial for viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-1H-indole-3-carbonitrile
- 4-Fluoro-1H-indole-3-carbonitrile
- 5-Fluoro-1H-indole-3-carbonitrile
- 4-Bromo-1H-indole-3-carbonitrile
Uniqueness
1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity.
Eigenschaften
CAS-Nummer |
141135-81-1 |
|---|---|
Molekularformel |
C16H9F3N2O |
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
1-hydroxy-2-[4-(trifluoromethyl)phenyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H9F3N2O/c17-16(18,19)11-7-5-10(6-8-11)15-13(9-20)12-3-1-2-4-14(12)21(15)22/h1-8,22H |
InChI-Schlüssel |
QSIOIOLLRSZDFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2O)C3=CC=C(C=C3)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


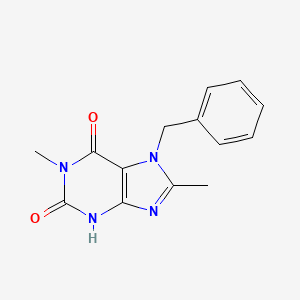
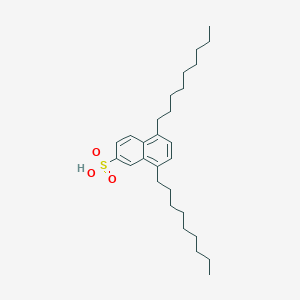
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
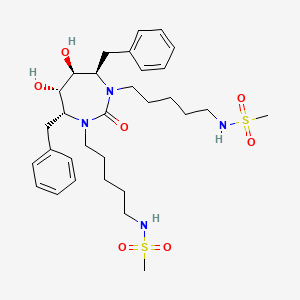

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
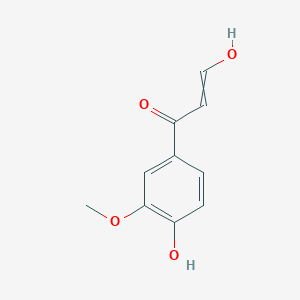

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
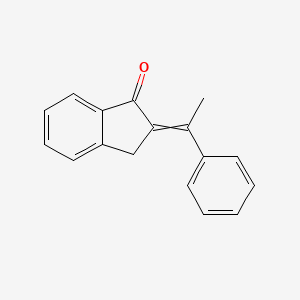
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)

